REACTION_CXSMILES
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[N:1]([O-])=O.[Na+].[Cl:5][C:6]1[N:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1.[Sn](Cl)(Cl)(Cl)Cl>Cl>[ClH:5].[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([NH:12][NH2:1])=[CH:10][N:11]=1 |f:0.1,5.6|
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Name
|
|
Quantity
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12.5 mL
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Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=N1)N
|
Name
|
|
Quantity
|
77.8 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
tin chloride
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
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25 mL
|
Type
|
solvent
|
Smiles
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Cl
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Type
|
CUSTOM
|
Details
|
by stirring under the same conditions for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
does not exceed −20° C.
|
Type
|
CUSTOM
|
Details
|
under dry ice-acetone cooling (−20 to −40° C.)
|
Type
|
WAIT
|
Details
|
over 15 minutes
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
by stirring at approximately 0° C. for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration (washed with water and n-hexane)
|
Type
|
CUSTOM
|
Details
|
dried at 40° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=NC=C(C=C1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 269.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |